

Spectral Analysis of 1,2-Diamino-4-methyl-5-

nitrobenzene: A Technical Guide

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Compound of Interest

4-Methyl-5-nitrobenzene-1,2diamine

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This technical guide provides a detailed overview of the spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene, also known as 4-methyl-5-nitro-1,2-phenylenediamine. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectral Data

The following sections present the available spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene. Due to the limited availability of directly published spectra for this specific molecule, representative data from closely related compounds are included for comparative purposes, with appropriate citations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive study on a series of nitrobenzene-1,2-diamines has been published, the specific NMR data for 1,2-Diamino-4-methyl-5-nitrobenzene is not explicitly detailed in the readily available literature.[1] However, based on the analysis of similar compounds, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data in a solvent like DMSO-d₆ would feature characteristic shifts for the aromatic protons, the methyl group, and the carbons of the benzene ring influenced by the amino and nitro functional groups.



For illustrative purposes, the ¹H and ¹³C NMR data for the related compound, 4-Methyl-3-nitroaniline, are presented below.[2]

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (4-Methyl-3-nitroaniline in DMSO-d₆)

Nucleus	Chemical Shift (δ) in ppm
¹ H	7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H), 5.55 (s, 2H), 2.31 (s, 3H)
13C	149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Diamino-4-methyl-5-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its functional groups. Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) will have strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[3]

As a reference, the key IR absorption bands for the closely related compound, 4-Nitro-o-phenylenediamine, are provided.

Table 2: Representative IR Absorption Bands for 4-Nitro-o-phenylenediamine



Functional Group	Wavenumber (cm⁻¹)	Description
N-H Stretch	3300-3500	Two bands, characteristic of a primary amine
C-H Aromatic Stretch	3000-3100	Medium to weak bands
N-H Bend	1580-1650	Primary amine scissoring
C=C Aromatic Stretch	1450-1600	Multiple bands
NO ₂ Asymmetric Stretch	1500-1560	Strong absorption
NO ₂ Symmetric Stretch	1300-1360	Strong absorption
C-N Aromatic Stretch	1250-1335	Strong absorption

Mass Spectrometry (MS)

The mass spectrum of 1,2-Diamino-4-methyl-5-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight (167.17 g/mol).[4] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) or parts of the amino and methyl groups.

For reference, the mass spectrometry data for 4-Nitro-o-phenylenediamine shows a molecular ion peak at m/z 153.[5]

Table 3: Representative Mass Spectrometry Data for 4-Nitro-o-phenylenediamine

m/z Value	Interpretation
153	Molecular Ion [M]+
107	Loss of NO ₂

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene.

NMR Spectroscopy Protocol



A general procedure for obtaining NMR spectra of nitroanilines is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₀ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- 13C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary compared to ¹H NMR.
 - Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample is:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous



powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

A general method for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

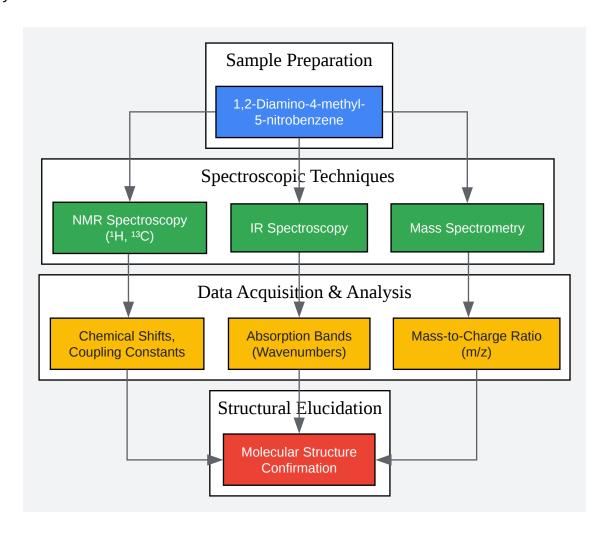
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For aromatic amines, positive ion mode is typically used.
 - Scan a mass range that includes the expected molecular weight of the compound.



 Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 1,2-Diamino-4-methyl-5-nitrobenzene.



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Caption: Workflow for the spectral analysis of the target compound.





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Caption: Logical flow of an NMR spectroscopy experiment.

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References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 1,2-Diamino-4-methyl-5-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2429053#spectral-data-nmr-ir-mass-for-1-2-diamino-4-methyl-5-nitrobenzene]

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